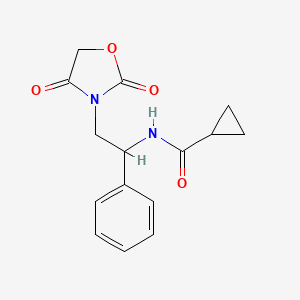![molecular formula C27H27N5O4 B2561617 methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate CAS No. 1105231-29-5](/img/structure/B2561617.png)
methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, specific structural analysis data for this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical property data for this compound is not available in the searched resources .科学的研究の応用
Antibacterial and Biofilm Inhibitory Activities
A study by Mekky and Sanad (2020) developed novel compounds that showed significant antibacterial efficacy and biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans. These compounds, due to their structure, have demonstrated better biofilm inhibition activities compared to reference drugs like Ciprofloxacin, indicating potential applications in combating bacterial infections and biofilm-associated diseases Mekky & Sanad, 2020.
Antiproliferative Effects
Kumar et al. (2014) researched the antiproliferative effects of a series of 2,3-disubstituted 4-thiazolidinone analogues, which included compounds with piperazine linkers, on human leukemic cells. They found that certain compounds displayed potent activity against different cancer cell lines, highlighting their potential as leads for the development of new anticancer agents Kumar et al., 2014.
Molecular Interactions and Receptor Studies
Shim et al. (2002) explored the molecular interaction of specific antagonists with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding affinity and activity. Such studies are crucial for the design of new therapeutic agents targeting the cannabinoid system, potentially offering applications beyond psychoactive effects to include pain management and other conditions Shim et al., 2002.
Synthesis and Chemical Reactions
Research on the synthesis and reactions of related compounds provides a foundation for understanding their chemical behavior and potential for modification into therapeutically useful agents. For instance, the study of reaction products and hydrogen-bonded structures in certain derivatives can offer insights into their chemical stability and reactivity, essential for drug development processes Portilla et al., 2007.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(11-9-19)27(35)36-2/h3-11,17-18H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSBOAGWOKFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

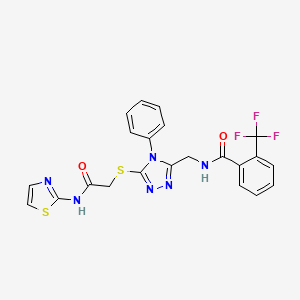
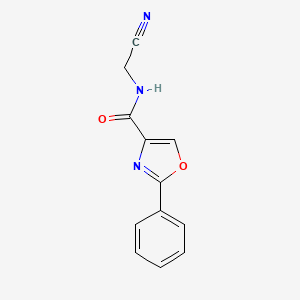
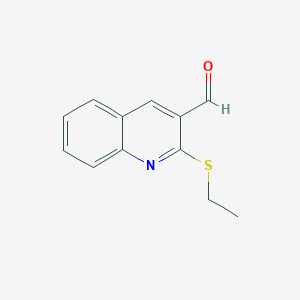
![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
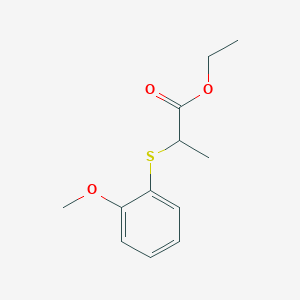
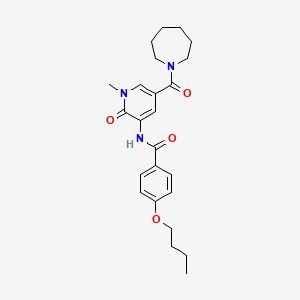
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)
![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)
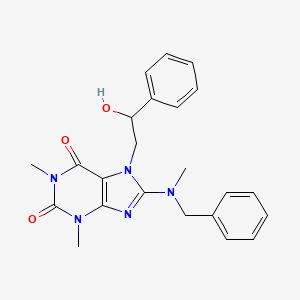
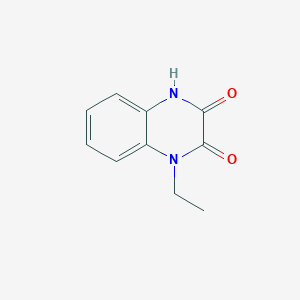
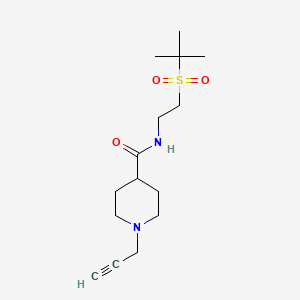
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
